molecular formula C19H18ClNO3 B248549 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No. B248549
M. Wt: 343.8 g/mol
InChI Key: GMKAVVYDNMPHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as CMI, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMI belongs to the class of spirooxindoles, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a key role in regulating cell proliferation, differentiation, and apoptosis. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a major regulator of inflammation and immune response.
Biochemical and Physiological Effects:
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one inhibits the activity of various enzymes, including tyrosine kinase, topoisomerase, and cyclooxygenase-2 (COX-2). In vivo studies have shown that 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one reduces tumor growth, suppresses inflammation, and improves immune function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is also relatively easy to synthesize, and its chemical structure can be easily modified to improve its pharmacological properties. However, one of the limitations of using 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One of the areas of interest is the development of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one-based drug candidates for the treatment of cancer, inflammation, and viral infections. Researchers are also investigating the molecular targets of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one and its downstream signaling pathways to gain a better understanding of its mechanism of action. Moreover, the pharmacokinetics and toxicology of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one need to be further studied to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can be synthesized via a multistep process involving the reaction of 4-chlorobenzyl chloride with 2-amino-5-methylphenol to form the intermediate, which is further reacted with isatin in the presence of a Lewis acid catalyst to yield 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. The yield of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and concentration.

Scientific Research Applications

1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
In inflammation research, 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been shown to alleviate the symptoms of inflammatory diseases, such as arthritis and colitis, in animal models.
In viral infection research, 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has shown antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1). 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one inhibits viral replication by blocking the entry of the virus into host cells and by inhibiting viral gene expression.

properties

Product Name

1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

1//'-[(4-chlorophenyl)methyl]-5//'-methylspiro[1,3-dioxane-2,3//'-indole]-2//'-one

InChI

InChI=1S/C19H18ClNO3/c1-13-3-8-17-16(11-13)19(23-9-2-10-24-19)18(22)21(17)12-14-4-6-15(20)7-5-14/h3-8,11H,2,9-10,12H2,1H3

InChI Key

GMKAVVYDNMPHIP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.